molecular formula C12H11F4NO B6170762 N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide CAS No. 2490432-68-1

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide

Cat. No.: B6170762
CAS No.: 2490432-68-1
M. Wt: 261.2
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Description

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. This compound features a tetrafluorocyclobutyl group attached to a phenyl ring, which is further connected to an acetamide group. Its structure imparts distinct chemical and physical properties, making it valuable in various fields such as drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide typically involves the reaction of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-(2,2,3,3-tetrafluorocyclobutyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as pyridine, at a temperature of around 60-80°C.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions:

    Reduction Reactions: The acetamide group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the phenyl ring can yield halogenated derivatives, while reduction of the acetamide group results in the corresponding amine .

Scientific Research Applications

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrafluorocyclobutyl group imparts unique electronic properties, allowing the compound to bind to certain enzymes or receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethyl)phenyl]acetamide
  • N-[4-(difluoromethyl)phenyl]acetamide
  • N-[4-(fluoromethyl)phenyl]acetamide

Uniqueness

N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is unique due to the presence of the tetrafluorocyclobutyl group, which imparts distinct electronic and steric properties. This makes it more stable and reactive under certain conditions compared to its analogs. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

2490432-68-1

Molecular Formula

C12H11F4NO

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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